molecular formula C7H3ClF2O2 B125496 3-Chloro-2,4-difluorobenzoic acid CAS No. 154257-75-7

3-Chloro-2,4-difluorobenzoic acid

Cat. No. B125496
M. Wt: 192.55 g/mol
InChI Key: YGYZTZAEZMCPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07425637B2

Procedure details

3-Chloro-2,4-difluoro-benzoic acid 1a (3.00 g, 15.6 mmol) is added to a stirred solution of concentrated H2SO4 (16 mL) and fuming nitric acid (0.85 mL, 20.3 mmol). After 3 hours a precipitate forms. The yellow slurry is poured onto ice water (100 mL). The aqueous mixture is extracted with diethyl ether (3×). The organic extracts are dried (Na2SO4) and concentrated under reduced pressure to give 3.50 g (95%) of clean desired product as a pale yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:12])=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5]([OH:7])=[O:6].OS(O)(=O)=O.[N+:18]([O-])([OH:20])=[O:19]>>[Cl:1][C:2]1[C:3]([F:12])=[C:4]([CH:8]=[C:9]([N+:18]([O-:20])=[O:19])[C:10]=1[F:11])[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C(=C(C(=O)O)C=CC1F)F
Name
Quantity
16 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
0.85 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The yellow slurry is poured onto ice water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture is extracted with diethyl ether (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts are dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C(=C(C(=O)O)C=C(C1F)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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